6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development
6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of 6-Bromoquinazoline. The document is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of its physicochemical characteristics, synthetic methodologies, and its emerging role in anticancer research.
Core Chemical Properties and Structure
6-Bromoquinazoline (CAS Number: 89892-21-7) is a heterocyclic aromatic compound featuring a quinazoline scaffold substituted with a bromine atom at the 6-position.[1][2][3] This bromine atom provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of diverse molecular entities.[4]
Physicochemical Data
The key physicochemical properties of 6-Bromoquinazoline are summarized in the table below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂ | [2][3][5] |
| Molecular Weight | 209.04 g/mol | [2][5] |
| Appearance | White to light yellow crystalline solid | [1][6] |
| Purity | Typically ≥96% | [1][5][6] |
| Storage | Room temperature, in a dark, inert atmosphere | [6] |
Note: Specific melting point and boiling point data for the parent 6-Bromoquinazoline are not consistently reported in the literature; values often correspond to derivatives or related quinoline compounds. Qualitative solubility assessments suggest it is soluble in polar aprotic solvents.[7]
Structural Information
The structural identifiers for 6-Bromoquinazoline are provided below, offering various representations of its molecular architecture.
| Identifier | String | Source |
| SMILES | BrC1=CC2=CN=CN=C2C=C1 | [5] |
| InChI | 1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | [3][6] |
| InChIKey | FLQBSQZDZFVMTO-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
The synthesis of 6-bromoquinazoline derivatives often involves multi-step reactions, typically starting from commercially available precursors. A common synthetic pathway to a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is detailed below.[8] This intermediate serves as a versatile scaffold for the introduction of various functionalities.
Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Experimental Protocol:
-
Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile. N-bromosuccinimide (NBS) is then added to the solution to yield 5-bromoanthranilic acid.[8]
-
Cyclization Reaction: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.[8]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to afford the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[8]
The following diagram illustrates a generalized workflow for the synthesis of 6-bromoquinazoline derivatives.
Spectroscopic Data
The structural elucidation of 6-bromoquinazoline and its derivatives relies heavily on spectroscopic techniques. While a consolidated public database for the parent compound's spectra is limited, data for various derivatives are available in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H-NMR spectra of 6-bromo-quinazoline derivatives, characteristic signals for the quinazoline ring protons are observed. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the proton at the 5-position of the quinazoline ring typically appears as a doublet around δ 8.37-8.39 ppm.[8]
-
¹³C NMR: The ¹³C-NMR spectra provide detailed information about the carbon framework. In the aforementioned derivatives, the carbonyl carbon of the quinazolinone ring resonates at approximately δ 160 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. The mass spectra of 6-bromoquinazoline derivatives exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. Theoretical and experimental IR data for derivatives show characteristic peaks for C=C, C=N, and C=O stretching vibrations.[8]
Biological Activity and Drug Development Applications
The 6-bromoquinazoline scaffold is a prominent feature in many compounds with significant biological activity, particularly as anticancer agents.[8][9][10]
Anticancer Activity and EGFR Inhibition
Numerous studies have focused on the design and synthesis of 6-bromoquinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] Overexpression and mutations of EGFR are implicated in the uncontrolled growth of various cancer cells.[8] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature a quinazoline core, highlighting the importance of this scaffold in oncology drug discovery.[8] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects.[8]
Derivatives of 6-bromoquinazoline have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer cells.[8][9] Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR.[9][10]
The diagram below illustrates the central role of the EGFR signaling pathway in cell proliferation and survival, which is a primary target of many 6-bromoquinazoline derivatives.
References
- 1. CAS 89892-21-7: 6-Bromoquinazoline | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Bromoquinazoline | 89892-21-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
